

# A Technical Guide to the Molecular Structure of Aspirin DL-Lysine Salt

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## Compound of Interest

Compound Name: *Aspisol*

Cat. No.: *B1667646*

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**Abstract:** Aspirin DL-lysine, also known as lysine acetylsalicylate, is a water-soluble salt of acetylsalicylic acid (aspirin) formulated to enhance solubility and improve gastrointestinal tolerability compared to aspirin alone.[1][2] This technical guide provides an in-depth analysis of its molecular structure, physicochemical properties, and the experimental methodologies employed for its synthesis and characterization. The content is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the compound's core structural and analytical aspects.

## Chemical and Physicochemical Properties

Aspirin DL-lysine is a chemical entity formed through an acid-base reaction between the carboxylic acid group of aspirin and the basic amino groups of the racemic amino acid, DL-lysine.[2] This salt formation is the key to its increased aqueous solubility, which facilitates its formulation for intravenous administration and allows for a faster onset of action.[2] Upon administration, it rapidly dissociates into acetylsalicylate and lysine ions.[1][3] The primary physicochemical properties are summarized in the table below.

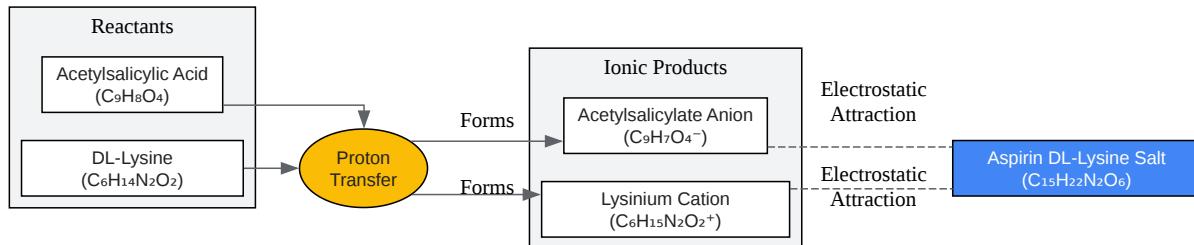
| Property           | Value  | Reference   |
|--------------------|--|---|
| IUPAC Name         | lysine compound with 2-acetoxybenzoic acid (1:1) | <a href="#">[1]</a>   |
| Synonyms           | Lysine acetylsalicylate, Aspecic, Aspisol        | <a href="#">[1]</a> <a href="#">[4]</a>   |
| CAS Number         | 62952-06-1                                       | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a> |
| Molecular Formula  | C15H22N2O6                                       | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a>                     |
| Molecular Weight   | 326.34 g/mol                                     | <a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[6]</a>                     |
| Appearance         | White, crystalline solid                         | <a href="#">[2]</a>   |
| Melting Point      | 154-156 °C                                       | <a href="#">[4]</a>   |
| Elemental Analysis | C: 55.21%; H: 6.80%; N: 8.58%; O: 29.41%         | <a href="#">[1]</a>   |

## Molecular Structure and Bonding

The molecular structure of aspirin DL-lysine is fundamentally an ionic salt. It is composed of the acetylsalicylate anion and the lysinium cation, held together by electrostatic attraction.[\[2\]](#)

- **Ionic Bond Formation:** The carboxylic acid proton of acetylsalicylic acid is transferred to one of the amino groups of DL-lysine. Given that lysine has two amino groups ( $\alpha$ -amino and  $\epsilon$ -amino), protonation typically occurs at the more basic  $\epsilon$ -amino group, though the specific site can be influenced by the chemical environment. The resulting structure is composed of the negatively charged carboxylate of aspirin and the positively charged ammonium group of lysine.[\[2\]](#)
- **Stereochemistry:** The "DL" designation indicates that a racemic mixture of lysine (containing both D- and L-enantiomers) is used in the synthesis.[\[7\]](#) Therefore, the resulting salt is a mixture of D-lysinium acetylsalicylate and L-lysinium acetylsalicylate.
- **Crystallography:** While powder X-ray diffraction (PXRD) is the definitive method for elucidating the crystal structure of such a salt, detailed single-crystal X-ray diffraction data for aspirin DL-lysine is not widely available in public databases. The structure is primarily

confirmed through a combination of spectroscopic techniques and chemical synthesis principles.



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Fig. 1: Ionic salt formation of Aspirin DL-Lysine.

## Experimental Protocols

The synthesis and characterization of aspirin DL-lysine involve standard organic chemistry and analytical techniques.

This protocol is a generalized procedure based on common methods described in patent literature.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

- Preparation of Reactant Solutions:
  - Dissolve acetylsalicylic acid (aspirin) in a suitable organic solvent, such as anhydrous ethanol, to a target concentration (e.g., 18-20% by mass).[\[8\]](#)
  - Separately, dissolve DL-lysine in purified water to a target concentration (e.g., 30-35% by mass).[\[8\]](#)
  - Both solutions may be subjected to sterile filtration (e.g., using a 0.22  $\mu$ m filter) if an aseptic product is required.
- Reaction and Crystallization:

- Slowly add the DL-lysine aqueous solution dropwise into the stirring aspirin-ethanol solution.
- Maintain the reaction temperature at a controlled level, for example, not exceeding 20°C, to minimize hydrolysis of the aspirin.[9]
- Continue stirring for a prescribed period (e.g., 2-5 hours) to allow for complete reaction and precipitation of the salt.[8][9]

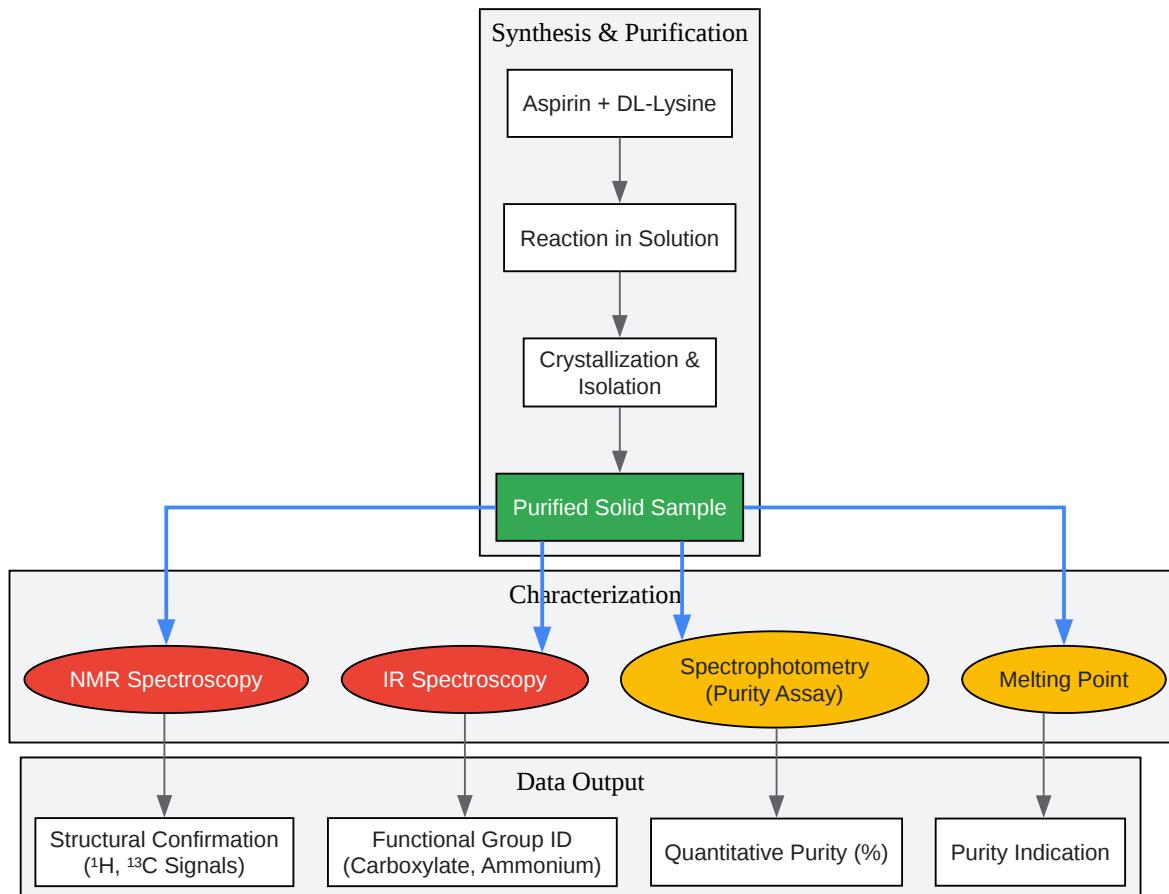
- Isolation and Purification:
  - Collect the precipitated solid product via centrifugation or vacuum filtration.
  - Wash the collected crystals with a small amount of cold organic solvent (e.g., absolute ethanol or acetone) to remove any unreacted starting materials.[8]
  - Dry the final product under vacuum at a moderate temperature (e.g., 50°C) to yield the purified aspirin DL-lysine salt.[8]

A combination of analytical methods is used to confirm the structure and assess the purity of the synthesized salt.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - Objective: To confirm the presence of both acetylsalicylate and lysine moieties in the correct stoichiometric ratio and to identify impurities.
  - Methodology: A sample of the salt is dissolved in a suitable deuterated solvent (e.g., D<sub>2</sub>O or DMSO-d<sub>6</sub>). A <sup>1</sup>H NMR spectrum is acquired.
  - Data Interpretation: The spectrum is analyzed for characteristic signals:
    - Acetylsalicylate: Aromatic protons (multiplets, ~7.0-8.2 ppm), a methyl singlet from the acetyl group (~2.3 ppm), and the absence of the highly deshielded carboxylic acid proton (~11-12 ppm) which is lost upon salt formation.[12][13]
    - Lysine: Signals corresponding to the protons on the aliphatic chain (α, β, γ, δ, ε carbons).

- Integration of the signal areas (e.g., the aspirin methyl group vs. lysine's  $\alpha$ -proton) is used to verify the 1:1 molar ratio.
- Infrared (IR) Spectroscopy:
  - Objective: To confirm salt formation by identifying key functional groups.
  - Methodology: A solid sample is prepared, typically as a KBr pellet or analyzed using an ATR-FTIR spectrometer.
  - Data Interpretation: The spectrum is examined for:
    - The disappearance of the broad O-H stretch and the C=O stretch ( $\sim 1700 \text{ cm}^{-1}$ ) of the carboxylic acid from aspirin.
    - The appearance of strong asymmetric and symmetric stretching bands of the carboxylate anion ( $\text{COO}^-$ ).
    - The presence of N-H stretching and bending vibrations from the lysinium ammonium group ( $\text{NH}_3^+$ ).
- Spectrophotometric Purity Assay:
  - Objective: To quantify the amount of acetylsalicylate in the salt, often to detect degradation to salicylic acid.
  - Methodology: This colorimetric assay relies on the formation of a colored complex between the salicylate ion and ferric ions ( $\text{Fe}^{3+}$ ).[\[14\]](#)[\[15\]](#)[\[16\]](#)
    1. A precisely weighed sample of aspirin DL-lysine is hydrolyzed with a sodium hydroxide solution to convert acetylsalicylate to salicylate.[\[14\]](#)
    2. The solution is then acidified, and a solution of iron(III) chloride is added, producing a violet-colored complex.[\[14\]](#)[\[15\]](#)
    3. The absorbance of the solution is measured using a spectrophotometer at the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ), typically around 530 nm.[\[16\]](#)[\[17\]](#)

4. The concentration, and thus purity, is determined by comparing the absorbance to a calibration curve prepared from standards of known salicylic acid concentration.



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Fig. 2: General experimental workflow for synthesis and characterization.

## Conclusion

The molecular structure of aspirin DL-lysine is that of an ionic salt, a key feature that imparts its advantageous physicochemical properties, namely enhanced water solubility. While its precise solid-state arrangement awaits detailed public crystallographic data, its structure is well-established through a suite of standard analytical techniques. The methodologies for its synthesis are robust, and its characterization relies on fundamental spectroscopic and chromatographic principles. This guide provides the foundational knowledge required for professionals engaged in the research and development of this important pharmaceutical compound.

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